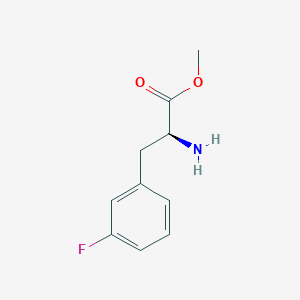

methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate |

InChI |

InChI=1S/C10H12FNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 |

InChI Key |

BZIPAMJMCZCLFS-VIFPVBQESA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=CC=C1)F)N |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate

[1]

Executive Summary

Target Molecule: Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate CAS (HCl Salt): 176896-74-5 Core Application: Non-canonical amino acid building block for peptidomimetics, 18F-radiotracers, and fluorinated pharmaceutical intermediates.[1][2]

This guide details the synthesis of the methyl ester of L-3-fluorophenylalanine.[1] While the parent amino acid is commercially available, the esterification step is a critical gateway for peptide coupling and medicinal chemistry modifications. The introduction of the fluorine atom at the meta position of the phenyl ring alters the electronic properties (Hammett

Part 1: Strategic Analysis & Retrosynthesis[1]

The synthesis is best approached via the activation of the carboxylic acid of the parent L-amino acid.[1] For de novo synthesis (if the amino acid is unavailable), an Erlenmeyer-Plöchl azlactone route followed by enzymatic resolution is the industrial standard.

Retrosynthetic Disconnection (DOT Visualization)

Figure 1: Retrosynthetic analysis showing the direct esterification route (primary) and the de novo construction route (secondary).

Part 2: Primary Protocol – Thionyl Chloride Mediated Esterification

Methodology: Fischer Esterification via Acyl Chloride Intermediate Scale: Laboratory (1–50 g) Yield Potential: 90–98%

This is the "Gold Standard" method for research laboratories.[1] It generates anhydrous HCl in situ, driving the equilibrium toward the ester while precipitating the product as a stable hydrochloride salt.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role | Hazards |

| L-3-Fluorophenylalanine | 1.0 | Substrate | Irritant |

| Thionyl Chloride (SOCl₂) | 2.5–3.0 | Activating Agent | Corrosive, Water Reactive |

| Methanol (Anhydrous) | Solvent | Solvent/Reactant | Flammable, Toxic |

| Diethyl Ether | Wash | Anti-solvent | Flammable, Peroxide former |

Step-by-Step Procedure

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen.[1]

-

Solvent Charge: Add anhydrous methanol (10 mL per gram of amino acid) to the RBF. Cool the system to 0°C using an ice-water bath.[1]

-

Activation (Exothermic): Add thionyl chloride (SOCl₂) dropwise via the addition funnel over 20 minutes.

-

Critical Control Point: Maintain internal temperature <10°C. The reaction of SOCl₂ with MeOH generates HCl gas and methyl sulfite intermediates; vigorous off-gassing will occur.[1]

-

-

Substrate Addition: Once the SOCl₂ addition is complete, remove the ice bath and allow the solution to stir for 10 minutes. Add L-3-fluorophenylalanine (solid) in one portion.

-

Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solution in vacuo to remove solvent and excess HCl/SOCl₂.

-

Co-evaporation:[1] Add fresh methanol (20 mL) and re-evaporate to ensure complete removal of acid traces. Repeat twice.

-

-

Isolation: The residue will be a white to off-white solid.[1] Triturate with cold diethyl ether (or MTBE) to remove non-polar impurities. Filter the white solid and dry under high vacuum.[1]

Mechanistic Pathway[8][9]

Figure 2: Simplified mechanistic flow of the acid-catalyzed esterification.

Part 3: Alternative Protocol – TMSCl / Methanol

Methodology: In-situ HCl Generation via Silyl Ether Hydrolysis Audience: Suitable for parallel synthesis or when handling highly acid-sensitive substrates.[1]

Concept: Trimethylsilyl chloride (TMSCl) reacts with methanol to produce anhydrous HCl and methoxytrimethylsilane. This method is milder and avoids the release of SO₂ gas.[1]

-

Procedure:

-

Suspend L-3-fluorophenylalanine (1.0 equiv) in anhydrous methanol (10 vol).

-

Add TMSCl (2.5 equiv) dropwise at room temperature.

-

Stir at room temperature for 12–18 hours (or reflux for 2 hours for faster conversion).

-

Concentrate in vacuo to afford the hydrochloride salt directly.[1]

-

Part 4: Analytical Validation & Quality Control

Nuclear Magnetic Resonance (NMR)

The 3-fluorine substituent introduces distinctive splitting patterns due to

-

¹H NMR (400 MHz, DMSO-d₆):

- 8.6–8.8 (br s, 3H, NH₃⁺).

- 7.35 (m, 1H, Ar-H), 7.0–7.2 (m, 3H, Ar-H). Note: Aromatic signals will appear as complex multiplets due to J(H-F) coupling.

-

4.25 (t, 1H,

- 3.68 (s, 3H, O-CH₃).

-

3.15 (dd, 1H,

-

¹⁹F NMR (376 MHz, DMSO-d₆):

- -112 to -114 ppm (multiplet).[1] Diagnostic signal.

Physical Properties[10][11]

-

Appearance: White crystalline solid (HCl salt).

-

Melting Point: Typically 155–165°C (Decomposes).

-

Solubility: Soluble in Water, Methanol, DMSO; Insoluble in Ether, Hexanes.[1]

Part 5: Handling & Stability (Self-Validating Systems)

To ensure the protocol is self-validating, researchers should observe the following checkpoints:

-

The "Clear Solution" Check: During the reflux in Method 1, the reaction mixture must transition from a suspension (undissolved amino acid) to a completely clear solution. If solids remain after 2 hours, add 0.5 equiv more SOCl₂.[1]

-

The "Ether" Check: Upon adding diethyl ether to the crude oil/solid, a white precipitate must form.[1] If the product oils out instead of crystallizing, the methanol content is too high. Re-evaporate and try again.

-

Storage: The HCl salt is hygroscopic.[1] Store in a desiccator at -20°C for long-term stability. The free base (generated by neutralizing with NaHCO₃) is unstable and prone to diketopiperazine formation (dimerization) if left in solution.

References

Sources

- 1. prepchem.com [prepchem.com]

- 2. rsc.org [rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. chemscene.com [chemscene.com]

- 7. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorinated Advantage: A Technical Guide to the Therapeutic Applications of Fluorinated Phenylalanine

Introduction: The Strategic Incorporation of Fluorine into Phenylalanine

In the landscape of modern drug discovery and chemical biology, the strategic modification of amino acids offers a powerful lever to enhance therapeutic efficacy and elucidate complex biological mechanisms. Among these modifications, the substitution of hydrogen with fluorine in the essential amino acid phenylalanine stands out for its profound and often beneficial impact on molecular properties. The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively modulate the acidity, basicity, hydrophobicity, and metabolic stability of the parent molecule.[1][2][3] This guide provides an in-depth exploration of the therapeutic applications of fluorinated phenylalanine, from its role as a targeted anti-cancer agent to its use as a sophisticated probe in protein engineering and diagnostic imaging.

The introduction of fluorine into the phenylalanine ring system can significantly alter its electronic properties, influencing non-covalent interactions that are critical for molecular recognition and binding affinity.[1] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, a property that can be leveraged to improve the pharmacokinetic profiles of peptide-based drugs.[4] These fluorinated analogs can be synthesized through various methods, including direct fluorination and multi-step pathways from fluorinated precursors, allowing for the precise placement of fluorine atoms to achieve desired effects.[5] This guide will delve into the core applications of these versatile molecules, providing both the theoretical underpinnings and practical methodologies for their use in research and development.

Part 1: Fluorinated Phenylalanine in Oncology

The aberrant metabolism of cancer cells presents a therapeutic window for targeted drug delivery. Many cancer types upregulate specific amino acid transporters to fuel their rapid proliferation, a feature that can be exploited by "Trojan horse" strategies.

Section 1.1: A "Trojan Horse" for Cancer Therapy

A key player in the increased amino acid metabolism of cancer cells is the L-type amino acid transporter 1 (LAT1), which is overexpressed in a wide range of human cancers and is associated with poor prognosis.[6] LAT1 facilitates the transport of large neutral amino acids, including phenylalanine, into the cell. Fluorinated phenylalanine analogs are recognized and transported by LAT1, allowing for the selective delivery of cytotoxic payloads to cancer cells.[2]

This "Trojan horse" approach is exemplified by the anticancer drug melflufen, a dipeptide of melphalan and p-fluoro-L-phenylalanine.[3] Once inside the cancer cell, melflufen is hydrolyzed by peptidases, releasing the alkylating agent melphalan to exert its cytotoxic effect. The fluorophenylalanine moiety enhances the cellular uptake and efficacy of the drug.[7]

The cytotoxic potential of fluorinated phenylalanine derivatives can be quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a critical parameter in determining the potency of a compound.

| Compound | Cell Line | IC50 (µM) | Citation |

| Melphalanyl-p-L-fluorophenylalanine ethyl ester (J1) | CCRF-CEM (T-cell leukemia) | Not explicitly provided, but showed greater tumor regression than melphalan | [7] |

| 2c (p-nitro substituent) | MCF-7 (breast cancer) | 100 | [8] |

| Imatinib (for comparison) | MCF-7 (breast cancer) | 98 | [8] |

Section 1.2: In Vivo Imaging with Positron Emission Tomography (PET)

Radiolabeled amino acids have emerged as valuable tools for the diagnostic imaging of tumors. Positron Emission Tomography (PET) with ¹⁸F-labeled fluorophenylalanine analogs offers several advantages over the more commonly used ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG). Notably, ¹⁸F-labeled amino acids exhibit lower uptake in normal brain tissue, leading to higher contrast images of brain tumors.[9]

Several ¹⁸F-fluorophenylalanine tracers have been developed and evaluated for their tumor imaging potential.[6][10] These tracers are taken up by cancer cells via amino acid transporters, providing a measure of tumor metabolic activity. The standardized uptake value (SUV) and the tumor-to-brain ratio (TBR) are key quantitative metrics in PET imaging.

| Tracer | Tumor Model | SUVmax | Tumor-to-Brain Ratio (TBrR) | Citation |

| 3-l-[¹⁸F]FPhe | Orthotopic U87 MG (glioblastoma) | 107.6 ± 11.3 | Not explicitly provided, but tumor was clearly delineated | [10][11] |

| 3-d-[¹⁸F]FPhe | Orthotopic U87 MG (glioblastoma) | 86.0 ± 4.3 | Not explicitly provided, but tumor was clearly delineated | [10][11] |

| [¹⁸F]FET | Orthotopic U87 MG (glioblastoma) | 90.2 ± 7.7 | Not explicitly provided, but tumor was clearly delineated | [10][11] |

| ¹⁸F-FDOPA | Low-grade glioma (canine) | 2.29 | 2.22 | [12] |

| ¹⁸F-FDOPA | Grade 1 meningioma (canine) | 3.72 | 1.95 | [12] |

Part 2: Applications in Neurological Disorders

The ability of fluorinated phenylalanine analogs to cross the blood-brain barrier and participate in specific metabolic pathways makes them valuable tools for studying and diagnosing neurological disorders.

Section 2.1: PET Imaging in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of the neurotransmitter dopamine in the striatum. L-3,4-dihydroxy-6-[¹⁸F]fluorophenylalanine (⁶-[¹⁸F]Fluoro-L-DOPA or ¹⁸F-DOPA) is a radiolabeled analog of L-DOPA, the precursor to dopamine.[13]

¹⁸F-DOPA PET imaging allows for the in vivo assessment of the integrity of the presynaptic dopaminergic system. The tracer is taken up by dopaminergic neurons, converted to ¹⁸F-fluorodopamine by L-amino acid decarboxylase, and stored in synaptic vesicles.[13] A reduced ¹⁸F-DOPA uptake in the striatum is a hallmark of Parkinson's disease and can be detected in the early stages of the disease.[5]

Part 3: A Tool for Protein Engineering and Drug Discovery

The incorporation of fluorinated phenylalanine into peptides and proteins is a powerful strategy for enhancing their therapeutic properties and for studying their structure and function.

Section 3.1: Enhancing Protein Stability and Function

The introduction of fluorine can increase the thermal and metabolic stability of therapeutic proteins and peptide-based vaccines.[14][15] This is attributed to the increased hydrophobicity and altered electronic properties of the fluorinated aromatic ring, which can lead to more stable protein folding.[1] The enhanced stability can translate to a longer shelf-life and improved in vivo performance of protein-based therapeutics.

Furthermore, the incorporation of fluorinated phenylalanine can modulate the biological activity of peptides and proteins. For instance, substitution of phenylalanine with 3-fluoro-L-phenylalanine in the PvuII endonuclease resulted in a two-fold increase in its enzymatic activity.[10]

Section 3.2: Probing Protein Structure and Dynamics with ¹⁹F NMR

The fluorine nucleus (¹⁹F) is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift range.[6] Since fluorine is absent in biological systems, the site-specific incorporation of fluorinated phenylalanine provides a background-free window into the local environment of the protein.[16]

¹⁹F NMR can be used to study protein-ligand interactions, conformational changes, and protein dynamics with high sensitivity.[16][17] Changes in the ¹⁹F chemical shift upon ligand binding can be used to determine binding affinities and to screen for fragment-based drug leads.[17]

Part 4: Experimental Protocols

Protocol 4.1: Site-Specific Incorporation of Fluorinated Phenylalanine into Proteins in E. coli

This protocol describes the incorporation of a fluorinated phenylalanine analog at a specific site in a protein in response to an amber stop codon (TAG) using an evolved aminoacyl-tRNA synthetase/tRNA pair.[3][18]

Materials:

-

E. coli strain (e.g., BL21(DE3)) co-transformed with the expression plasmid for the target protein (with a TAG codon at the desired position) and the plasmid encoding the evolved synthetase/tRNA pair.

-

Minimal media supplemented with necessary antibiotics and the fluorinated phenylalanine analog (e.g., 1 mM 4-fluorophenylalanine).

-

IPTG for induction.

Procedure:

-

Inoculate a starter culture of the co-transformed E. coli in minimal media and grow overnight at 37°C.

-

Inoculate a larger volume of minimal media containing the fluorinated phenylalanine analog and antibiotics with the overnight culture.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.

-

Harvest the cells by centrifugation.

-

Purify the fluorinated protein using standard chromatography techniques.

Caption: Workflow for site-specific incorporation of fluorinated phenylalanine.

Protocol 4.2: In Vitro Cytotoxicity Assay of a Fluorinated Phenylalanine Analog against Cancer Cell Lines

This protocol outlines a standard MTT assay to determine the IC50 value of a fluorinated phenylalanine compound.[9][14][19]

Materials:

-

Cancer cell line of interest (e.g., MCF-7).

-

96-well plates.

-

Complete cell culture medium.

-

Fluorinated phenylalanine compound dissolved in a suitable solvent (e.g., DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Prepare serial dilutions of the fluorinated phenylalanine compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (solvent only).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Caption: Workflow for an in vitro cytotoxicity assay.

Protocol 4.3: Preclinical ¹⁸F-FDOPA PET/CT Imaging of a Xenograft Tumor Model

This protocol provides a general workflow for PET/CT imaging of a tumor-bearing mouse.[10][11]

Materials:

-

Tumor-bearing mouse (e.g., with a subcutaneous U87 MG xenograft).

-

¹⁸F-DOPA radiotracer.

-

Small animal PET/CT scanner.

-

Anesthesia system.

Procedure:

-

Fast the mouse for 4-6 hours before imaging.

-

Anesthetize the mouse using isoflurane.

-

Inject the ¹⁸F-DOPA tracer intravenously (e.g., via the tail vein).

-

Allow for a 60-minute uptake period.

-

Position the mouse in the PET/CT scanner and acquire a CT scan for anatomical reference.

-

Acquire a PET scan for a specified duration (e.g., 10-20 minutes).

-

Reconstruct the PET and CT images and co-register them.

-

Analyze the images to determine the SUVmax in the tumor and other tissues of interest.

Caption: Workflow for preclinical PET/CT imaging.

Protocol 4.4: ¹⁹F NMR Analysis of a Protein Containing Fluorinated Phenylalanine

This protocol describes the basic steps for acquiring a one-dimensional ¹⁹F NMR spectrum of a fluorinated protein.[16][17]

Materials:

-

Purified protein containing a fluorinated phenylalanine residue.

-

NMR buffer (e.g., phosphate buffer in D₂O).

-

NMR spectrometer equipped with a fluorine probe.

Procedure:

-

Prepare the protein sample to a suitable concentration (e.g., 50-100 µM) in the NMR buffer.

-

Transfer the sample to an NMR tube.

-

Place the NMR tube in the spectrometer and lock and shim the instrument.

-

Set up the ¹⁹F NMR experiment, specifying the appropriate spectral width and number of scans.

-

Acquire the ¹⁹F NMR spectrum.

-

Process the data (Fourier transformation, phasing, and baseline correction).

-

Analyze the chemical shifts and line shapes of the fluorine signals.

Caption: Workflow for ¹⁹F NMR analysis.

Protocol 4.5: LAT1 Inhibition Assay

This protocol outlines a competitive binding assay to assess the ability of a compound to inhibit the uptake of a radiolabeled substrate via the LAT1 transporter.[4][20][21]

Materials:

-

Cells overexpressing LAT1 (e.g., A549 cells).

-

24-well plates.

-

Radiolabeled LAT1 substrate (e.g., [¹⁴C]-L-leucine).

-

Test compound (potential inhibitor).

-

Uptake buffer (e.g., HBSS).

-

Lysis buffer.

-

Scintillation counter.

Procedure:

-

Seed the LAT1-expressing cells in a 24-well plate and grow to confluency.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with the test compound at various concentrations for a short period (e.g., 10 minutes).

-

Add the radiolabeled substrate to the wells and incubate for a defined time (e.g., 5 minutes).

-

Stop the uptake by washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the radiolabeled substrate uptake (IC50).

Caption: Workflow for a LAT1 inhibition assay.

Part 5: Future Perspectives and Conclusion

The therapeutic applications of fluorinated phenylalanine continue to expand as our understanding of its biological effects deepens. Future research is likely to focus on the development of novel fluorinated phenylalanine-based drugs with improved targeting and reduced off-target toxicity. The use of these analogs in combination with other therapeutic modalities, such as immunotherapy, also holds significant promise.

In the realm of diagnostics, the development of new ¹⁸F-labeled fluorophenylalanine tracers with enhanced tumor specificity and faster clearance from non-target tissues will further improve the accuracy of PET imaging. In protein engineering, the incorporation of multiple, distinct fluorinated amino acids into a single protein will enable more sophisticated studies of protein structure and dynamics.

References

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

-

Langen, K. J., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6093. [Link]

-

Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. [Link]

-

Gullbo, J., et al. (2004). Antitumor efficacy and acute toxicity of the novel dipeptide melphalanyl-p-L-fluorophenylalanine ethyl ester (J1) in vivo. Investigational New Drugs, 22(4), 411–420. [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed. [Link]

-

ResearchGate. (2025, October 15). (PDF) Evaluation of 3-L- and 3-D-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. [Link]

-

Galles, J. D., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]

-

Kim, C. S., et al. (2020). A Novel Structural Modification Strategy to Incorporate LAT-1 Transporter Inhibitory Activity. Pharmaceuticals, 13(5), 88. [Link]

-

Galles, J. D., et al. (2023). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. bio-protocol, 13(21), e4833. [Link]

-

Chen, W., et al. (2006). 18F-FDOPA PET imaging of brain tumors: comparison study with 18F-FDG PET and evaluation of diagnostic accuracy. Journal of Nuclear Medicine, 47(6), 904–911. [Link]

-

Andra, K. K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Biochemistry & Analytical Biochemistry, 4(4), 1-4. [Link]

-

Heiss, W. D., & Hilker, R. (2004). The sensitivity of 18-fluorodopa positron emission tomography in Parkinson's disease. European Journal of Neurology, 11(5), 283–285. [Link]

-

Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]

-

Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(8), 1429–1443. [Link]

-

National Center for Biotechnology Information. (2005, March 21). L-3,4-Dihydroxy-6-[18F]fluorophenylalanine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Lee, J. Y., et al. (2022). Case Report: 18F-Fluoro-L-Phenylalanine Positron Emission Tomography Findings and Immunoreactivity for L-Type Amino Acid Transporter 1 in a Dog With Meningioma. Frontiers in Veterinary Science, 9, 908848. [Link]

-

Dragulska, S., et al. (2020). Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring. Biomolecules, 10(4), 579. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 8). The Role of Fluorinated Amino Acids in Modern Drug Design. [Link]

-

Huttunen, K. M., et al. (2021). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. International Journal of Molecular Sciences, 22(25), 13891. [Link]

-

Galles, J. D., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

-

Chatterjee, A., & Peter, J. V. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 20(13), 3226. [Link]

-

Gullbo, J., et al. (2004). Antitumor efficacy and acute toxicity of the novel dipeptide melphalanyl-p-L-fluorophenylalanine ethyl ester (J1) in vivo. PubMed. [Link]

-

Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]

-

Richmond, M. H. (1963). The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes. Biochemical Journal, 88(3), 452–459. [Link]

-

Ibrahim, D., & Fotiadis, D. (2023). Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and scintillation proximity assay. Frontiers in Molecular Biosciences, 10, 1133968. [Link]

-

Nanyang Technological University. (2020, September 23). 'Trojan horse' approach kills cancer cells without using drugs. [Link]

-

Lee, J. Y., et al. (2022). Case Report: 18F-Fluoro-L-Phenylalanine Positron Emission Tomography Findings and Immunoreactivity for L-Type Amino Acid Transporter 1 in a Dog With Meningioma. Frontiers. [Link]

-

MetwareBio. (n.d.). Phenylalanine: Essential Roles, Metabolism, and Health Impacts. [Link]

-

National Institutes of Health. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. [Link]

-

ETH Zurich. (2025, December 10). A Trojan horse for artificial amino acids. [Link]

-

MDPI. (2025, May 14). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. [Link]

-

Galles, J. D., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. PMC. [Link]

-

ResearchGate. (2025, August 10). 18F-FDOPA PET/CT in Oncology: Procedural Guideline by the Korean Society of Nuclear Medicine | Request PDF. [Link]

-

IRIS UniPA. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

SNMMI. (2013, May). Fluorodopa F-18. [Link]

-

Semantic Scholar. (2006, June 1). 18F-FDOPA PET imaging of brain tumors: comparison study with 18F-FDG PET and evaluation of diagnostic accuracy. [Link]

-

Kim, J. Y., et al. (2024). 18F-FDOPA PET/CT in Oncology: Procedural Guideline by the Korean Society of Nuclear Medicine. Nuclear Medicine and Molecular Imaging, 58(1), 1–13. [Link]

-

National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. [Link]

-

Al-Suwaidan, I. A., et al. (2019). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Case Report: 18F-Fluoro-L-Phenylalanine Positron Emission Tomography Findings and Immunoreactivity for L-Type Amino Acid Transporter 1 in a Dog With Meningioma [frontiersin.org]

- 13. pnas.org [pnas.org]

- 14. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A General Method for Scanning Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]

- 19. bitesizebio.com [bitesizebio.com]

- 20. A Novel Structural Modification Strategy to Incorporate LAT-1 Transporter Inhibitory Activity [austinpublishinggroup.com]

- 21. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands [mdpi.com]

A Guide to the Mechanism of Action of 3-Fluorophenylalanine Containing Peptides: A Tool for Researchers and Drug Developers

In the landscape of peptide and protein engineering, the strategic incorporation of non-canonical amino acids has emerged as a transformative approach to modulate biological function and enhance therapeutic potential. Among these, 3-Fluorophenylalanine (3-F-Phe) has garnered significant attention for its unique ability to subtly perturb and probe molecular interactions. This in-depth technical guide provides a comprehensive exploration of the mechanism of action of 3-F-Phe-containing peptides, offering insights into their design, synthesis, and application for researchers, scientists, and drug development professionals.

The Rationale for Fluorination: Subtle Power in a Single Atom

The substitution of a hydrogen atom with fluorine on the phenyl ring of phenylalanine introduces minimal steric hindrance due to fluorine's small van der Waals radius, which is only slightly larger than that of hydrogen. However, the profound impact of this substitution lies in the high electronegativity of the fluorine atom. This fundamental property alters the electronic distribution of the aromatic ring, influencing a cascade of molecular interactions that are critical for peptide and protein function.[1][2]

The introduction of fluorine can modulate a range of physicochemical properties, including:

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[2][3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, rendering the peptide less susceptible to enzymatic degradation by proteases.[1][3][4] This increased metabolic stability is a significant advantage in the development of peptide-based therapeutics.

-

Electronic Effects: The electron-withdrawing nature of fluorine alters the quadrupole moment of the aromatic ring, influencing cation-π, π-π, and other non-covalent interactions that are crucial for receptor binding and molecular recognition.[5][6]

These altered properties make 3-F-Phe a powerful tool for fine-tuning the biological activity, stability, and pharmacokinetic profiles of peptides.[1][3]

Impact on Peptide and Protein Structure and Function

The incorporation of 3-F-Phe can induce significant, though often subtle, changes in the structure and function of peptides and proteins. These modifications are highly context-dependent, relying on the specific location and surrounding microenvironment of the substitution.

Probing and Modulating Protein Stability and Folding

Fluorinated amino acids are valuable tools for investigating protein folding and stability. The introduction of 3-F-Phe can either stabilize or destabilize a protein fold, depending on the nature of the interactions it disrupts or forms. For instance, the altered electronic properties of the fluorinated ring can impact stabilizing aromatic-aromatic or cation-π interactions within the protein core.[1] Researchers can utilize this to probe the energetic contributions of specific phenylalanine residues to the overall stability of a protein.[7][8]

Fine-Tuning Ligand-Receptor and Protein-Protein Interactions

The ability of 3-F-Phe to modulate non-covalent interactions is particularly valuable in the study and design of high-affinity binding partners. By altering the electrostatic potential of the phenyl ring, researchers can enhance or diminish the binding affinity of a peptide for its target receptor or protein.[9] This principle is widely applied in drug discovery to optimize the potency and selectivity of peptide-based therapeutics.[2][10] For example, the introduction of 3-F-Phe has been shown to influence the binding of peptides to receptors involved in metabolic disorders and oncology.[1][3]

The following diagram illustrates the potential effects of 3-F-Phe incorporation on protein interactions:

Caption: Substitution of Phenylalanine with 3-Fluorophenylalanine can alter non-covalent interactions with a target receptor.

Experimental Workflows and Methodologies

The investigation of 3-F-Phe-containing peptides involves a combination of chemical synthesis, biochemical assays, and biophysical characterization techniques.

Synthesis of 3-Fluorophenylalanine Containing Peptides

The most common method for synthesizing peptides containing 3-F-Phe is solid-phase peptide synthesis (SPPS).[3] This technique allows for the controlled, stepwise addition of amino acids, including non-canonical ones like 3-F-Phe, to a growing peptide chain attached to a solid support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink amide resin).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in a suitable solvent (e.g., 20% piperidine in DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected 3-F-Phe using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF). Add this activated amino acid to the deprotected resin to form the peptide bond.

-

Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.

Biophysical Characterization and Functional Assays

A variety of techniques can be employed to characterize the impact of 3-F-Phe incorporation on peptide structure and function.

| Technique | Purpose | Key Parameters Measured |

| Circular Dichroism (CD) Spectroscopy | To assess changes in secondary structure (α-helix, β-sheet content). | Molar ellipticity as a function of wavelength. |

| Fluorescence Spectroscopy | To study changes in the local environment of aromatic residues and ligand binding.[11][12] | Emission wavelength, quantum yield, fluorescence anisotropy. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To obtain high-resolution structural information and probe dynamics. ¹⁹F NMR is particularly powerful for studying the local environment of the fluorinated residue.[8][12][13][14] | Chemical shifts, coupling constants, nuclear Overhauser effects (NOEs). |

| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of binding interactions. | Binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | To measure the kinetics of binding interactions in real-time. | Association (ka) and dissociation (kd) rate constants, and binding affinity (Kd). |

| Enzyme Kinetics Assays | To determine the effect of 3-F-Phe on enzyme activity.[15][16][17] | Michaelis constant (Km) and catalytic rate (kcat).[16][17] |

| Cell-Based Assays | To evaluate the biological activity of the peptide in a cellular context. | IC₅₀ or EC₅₀ values, signaling pathway activation. |

The following workflow diagram outlines a typical experimental approach for investigating a 3-F-Phe containing peptide:

Caption: A generalized experimental workflow for the investigation of 3-F-Phe containing peptides.

Applications in Drug Discovery and Chemical Biology

The unique properties of 3-F-Phe have led to its widespread use in both fundamental research and therapeutic development.

-

Enhanced Therapeutic Peptides: By improving metabolic stability and modulating receptor affinity, 3-F-Phe incorporation can lead to the development of more potent and longer-lasting peptide drugs for a variety of diseases, including cancer, metabolic disorders, and infectious diseases.[1][3][10]

-

Probing Biological Systems: 3-F-Phe serves as a valuable spectroscopic probe. The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio, allowing for sensitive detection of conformational changes and binding events in complex biological systems without background interference.[8][13]

-

Enzyme Inhibitor Design: The altered electronic properties of 3-F-Phe can be exploited to design potent and selective enzyme inhibitors.[1][2]

Conclusion

The incorporation of 3-fluorophenylalanine into peptides offers a powerful and versatile strategy for modulating their structure, function, and therapeutic potential. The subtle yet significant electronic perturbations induced by the fluorine atom provide a unique tool for dissecting complex biological interactions and for the rational design of novel peptide-based therapeutics with enhanced properties. As our understanding of the nuanced effects of fluorination continues to grow, so too will the applications of 3-F-Phe in shaping the future of peptide science and drug discovery.

References

- The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. (2026, January 25). Vertex AI Search.

- 3-Fluoro-DL-phenylalanine - Chem-Impex. Chem-Impex.

- Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PMC - NIH.

- Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. (2020, May 15).

- The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). NINGBO INNO PHARMCHEM CO.,LTD.

- 3-Fluoro-L-phenylalanine - Chem-Impex. Chem-Impex.

- Scheme representing the synthesis of the fluorinated phenyl alanine derivatives - ResearchGate.

- Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed. (2000, December 15).

- Fluorinated phenylalanines: Synthesis and pharmaceutical applications | Request PDF.

- Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells - bioRxiv. (2022, April 12). bioRxiv.

- For the record: Fluorescence and ¹⁹F NMR evidence that phenylalanine, 3‐L‐fluorophenylalanine and 4‐L‐fluorophenylalanine bind to the L‐leucine specific receptor of Escherichia coli | Request PDF - ResearchGate. (2026, February 10).

- The most commonly used fluorinated amino acids for PrOF NMR,... - ResearchGate.

- 3-Fluoro-L-phenylalanine: A Key Building Block for Advanced Biochemical Research. (2025, December 21). Vertex AI Search.

- Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing. (2023, January 13). Royal Society of Chemistry.

- CAS 19883-77-3: 3-Fluoro-L-phenylalanine | CymitQuimica. CymitQuimica.

- Fluorinated Aromatic Amino Acids and its Therapeutic Applications - Walsh Medical Media. (2015, December 11). Walsh Medical Media.

- p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem - NIH.

- Enzyme Kinetics.

- Incorporation of p-fluorophenylalanine into protein by a cell-free system - PubMed. (1967, June 10).

- Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI. (2022, September 28). MDPI.

- p-Fluoro-DL-phenylalanine 51-65-0 - MilliporeSigma. MilliporeSigma.

- Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins - MDPI. (2017, December 27). MDPI.

- The Evolving Landscape of Peptide Therapeutics: Unlocking Biological Activity with 4-Fluoro-Phenylalanine - Benchchem. Benchchem.

- Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy - PMC.

- Fluorinated Protein and Peptide Materials for Biomedical Applications - ResearchGate. (2022, September 26).

- Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics - TeachMePhysiology. (2024, April 8). TeachMePhysiology.

- Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics.

- Biochemistry 03: enzyme kinetics - CureFFI.org. (2013, September 22). CureFFI.org.

- Spectroscopic Analysis of 3-Bromo-DL-phenylalanine: A Technical Guide - Benchchem. Benchchem.

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. chemimpex.com [chemimpex.com]

- 11. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]

- 16. teachmephysiology.com [teachmephysiology.com]

- 17. Biochemistry 03: enzyme kinetics [cureffi.org]

Methodological & Application

methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate in drug design and discovery

Application Note: Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate in Drug Design

Introduction: The Fluorine Effect in Rational Design

This compound (L-3-fluorophenylalanine methyl ester) is a critical fluorinated building block used to modify the physicochemical and metabolic profiles of lead compounds. In the context of drug discovery, this molecule serves as a bioisostere of L-phenylalanine (Phe) .

The incorporation of fluorine at the meta (3-position) of the phenyl ring is a precision tactic. Unlike the para (4-position) substitution, which primarily blocks metabolic hydroxylation, the meta substitution exerts unique electronic effects on the aromatic ring while maintaining "steric silence" (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

Key Applications:

-

Metabolic Stability: Blocks CYP450-mediated oxidation at the typically reactive aromatic ring positions.

-

19F NMR Probes: Acts as a sensitive, background-free NMR reporter for studying protein-ligand interactions (Fragment-Based Drug Discovery).

-

Peptidomimetics: Modulates lipophilicity and proteolytic stability in therapeutic peptides.

Physicochemical Profile & Comparative Data

The following table contrasts the properties of the parent phenylalanine with its 3-fluoro analog. The methyl ester functionality (present in the title compound) typically serves as a protecting group during synthesis or a prodrug moiety to enhance cellular permeability before hydrolysis.

| Feature | L-Phenylalanine (Phe) | L-3-Fluorophenylalanine (3-F-Phe) | Impact on Drug Design |

| Van der Waals Radius | H = 1.20 Å | F = 1.47 Å | Minimal steric clash; fits native binding pockets. |

| Electronegativity | 2.1 (H) | 4.0 (F) | Strong electron withdrawal; reduces electron density of the phenyl ring. |

| Lipophilicity ( | 0.00 | +0.14 | Increases hydrophobic interaction with target receptors. |

| C-X Bond Energy | ~98 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Increases resistance to metabolic cleavage. |

| pKa (Amine) | ~9.13 | ~8.95 | Slightly lowers basicity due to inductive effect of F. |

Strategic Application Workflows

The "Fluorine Scan" in Lead Optimization

In medicinal chemistry, a "Fluorine Scan" involves systematically replacing hydrogen atoms with fluorine to identify positions that enhance potency or metabolic stability.

Figure 1: The Fluorine Scan workflow. The 3-Fluoro (meta) substitution is distinct for its ability to modulate electronics without the steric penalty often seen at the ortho position.

Detailed Protocols

The title compound is a methyl ester hydrochloride . For most drug discovery applications (specifically Solid-Phase Peptide Synthesis - SPPS), the ester must be hydrolyzed to the free acid and the amine protected (e.g., with Fmoc).

WARNING: Fluorinated amino acids are expensive. High-efficiency protocols are required to minimize loss.

Protocol A: Preparation of Fmoc-3-Fluoro-Phe-OH from Methyl Ester

Use this protocol if you intend to use the molecule in SPPS.

Reagents:

-

This compound HCl (Starting Material)

-

Lithium Hydroxide (LiOH·H2O)

-

1,4-Dioxane, Acetone, 1M HCl, Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

-

Hydrolysis (Saponification):

-

Dissolve 1.0 eq (e.g., 1 g) of the methyl ester HCl in a mixture of 1,4-dioxane/water (2:1 v/v, 15 mL).

-

Cool to 0°C in an ice bath.

-

Add 3.0 eq of LiOH·H2O slowly.

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and monitor by TLC (or LC-MS) until the ester is consumed (approx. 1-2 hours).

-

Checkpoint: Ensure complete hydrolysis to avoid "double-coupling" defects later.

-

-

Fmoc Protection (One-Pot):

-

Do not isolate the free amino acid yet.

-

Adjust the pH of the solution to ~9.0 using 10% Na2CO3 if necessary.

-

Add 1.1 eq of Fmoc-OSu dissolved in acetone (10 mL) dropwise to the reaction mixture.

-

Stir at RT for 4–6 hours.

-

-

Work-up:

-

Evaporate organic solvents (dioxane/acetone) under reduced pressure.

-

Acidify the remaining aqueous layer carefully with 1M HCl to pH ~2.0. The product (Fmoc-3-F-Phe-OH) will precipitate as a white solid or oil.

-

Extract with EtOAc (3 x 20 mL).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography (DCM/MeOH gradient).

-

Protocol B: 19F NMR Ligand Binding Screen

Use this protocol to detect binding of the small molecule to a protein target.

Principle: The 19F signal of the free ligand is sharp. Upon binding to a large protein, the tumbling rate decreases, causing the 19F signal to broaden significantly (T2 relaxation effect).

Materials:

-

Protein Target (10–20 µM in buffer).

-

Ligand: this compound (hydrolyzed to free acid usually preferred for binding studies).

-

D2O (10%) for lock.

-

Trifluoroacetic acid (TFA) capillary (external reference).

Workflow:

-

Reference Spectrum: Acquire 19F NMR of the ligand (50 µM) in buffer without protein. Note the chemical shift (δ) and linewidth (Δν1/2).

-

Experimental Spectrum: Add Protein (10 µM) to the ligand solution.

-

Acquisition: Run 19F NMR (typically >200 scans due to sensitivity).

-

Analysis:

-

Binding Hit: Significant line broadening (Δν1/2 increases) or chemical shift perturbation (CSP).

-

Non-Binder: Signal remains sharp and identical to reference.

-

Synthetic Workflow Visualization

This diagram illustrates the conversion of the commercial methyl ester into a usable form for peptide drug discovery.

Figure 2: Conversion of the methyl ester precursor to the Fmoc-protected building block required for solid-phase peptide synthesis.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society, 125(25), 7696–7703.

-

Qiu, W., & Qing, F. L. (2011). Fluorine-containing amino acids: synthesis and applications in peptide and protein chemistry. European Journal of Organic Chemistry, 2011(18), 3261-3278.

Sources

Troubleshooting & Optimization

challenges in the purification of fluorinated amino acid esters

Technical Support Center: Purification of Fluorinated Amino Acid Esters

Ticket System ID: F-AA-PUR-GUIDE-2024 Subject: Troubleshooting & Optimization for Fluorinated Amino Acid Ester Purification Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction: The "Fluorine Effect" in Purification

Welcome to the technical support hub. If you are working with fluorinated amino acid esters, you have likely encountered the "Fluorine Effect." The introduction of fluorine atoms—highly electronegative and small—drastically alters the physicochemical properties of amino acid esters compared to their non-fluorinated counterparts.

This guide addresses the three most common failure modes reported by our users:

-

Yield Loss via Volatility: The product vanishes during solvent removal.

-

Chemical Instability: The ester hydrolyzes rapidly during standard aqueous workups.

-

Detection Failure: The compound is invisible to standard UV detectors.

Module 1: The Volatility Trap

User Ticket #402: "I synthesized a trifluoro-alanine ethyl ester. The reaction looked great on TLC, but after rotary evaporation, my flask was empty. Where did it go?"

Diagnosis: You have likely sublimed or co-evaporated your product. Fluorine atoms weaken intermolecular Van der Waals forces (polarizability of F is low), often making fluorinated esters significantly more volatile than their hydrogenated analogs.

Troubleshooting Protocol:

| Step | Action | Technical Rationale |

| 1 | Acidify Immediately | Convert the free amine to its Hydrochloride (HCl) or Tosylate (TsOH) salt immediately after synthesis. |

| 2 | Avoid High Vacuum | Do not subject the free base ester to high vacuum (<10 mbar) or prolonged rotary evaporation at high temperatures (>40°C). |

| 3 | Cold Precipitation | Instead of evaporating to dryness, concentrate partially and add an antisolvent (e.g., Et₂O or Hexanes) to precipitate the salt. |

The Science: The salt form introduces strong ionic lattice energy, effectively anchoring the molecule and negating the volatility caused by the fluorinated side chain.

Module 2: The Hydrolysis Hazard

User Ticket #515: "My LC-MS shows the mass of the carboxylic acid instead of the ester after a standard bicarbonate wash. Is my ester unstable?"

Diagnosis:

Yes. The inductive effect (

Troubleshooting Protocol:

-

Rule 1: Ban the Base. Never use saturated

or -

Rule 2: The "Flash" Quench. If a wash is necessary, use cold brine or a slightly acidic buffer (Phosphate pH 6.0).

-

Rule 3: Non-Aqueous Workup. If possible, skip aqueous extraction entirely. Dilute the reaction mixture with a non-polar solvent (e.g., Hexane/Et₂O) to precipitate impurities, filter, and proceed directly to flash chromatography.

Visualizing the Instability Logic:

Figure 1: Decision matrix for handling hydrolysis-prone fluorinated esters.

Module 3: The Visibility Problem (Detection)

User Ticket #609: "I'm injecting my sample onto the HPLC, but I see a flat baseline at 254 nm. I know the compound is there."

Diagnosis:

Aliphatic fluorinated amino acids (e.g., fluoroleucine, fluoroalanine) lack a conjugated

Recommended Detection Systems:

| Detector Type | Suitability | Notes |

| UV (210 nm) | Low | Only detects the carbonyl; prone to solvent noise. Non-specific. |

| ELSD (Evaporative Light Scattering) | High | Universal. Depends on mass, not chromophores. Critical: Mobile phase must be volatile.[1][2] [2] |

| CAD (Charged Aerosol) | Very High | More sensitive than ELSD for low-molecular-weight compounds. Linear response. [3] |

| Derivatization (Pre-column) | High | React with Fmoc-Cl or Cbz-Cl to add a UV chromophore. Stabilizes the ester as well. |

Pro-Tip for LC-MS Users: Use Heptafluorobutyric Acid (HFBA) (0.05% - 0.1%) as an ion-pairing agent in your mobile phase.

-

Why? It improves retention of polar amino esters on C18 columns.

-

Bonus: It is volatile (unlike phosphate buffers), making it compatible with MS and ELSD [4].

Module 4: Separation Selectivity (Fluorous Technologies)

User Ticket #722: "I cannot separate my fluorinated product from the non-fluorinated impurity. They co-elute on C18."

Diagnosis: The "Fluorine Checkmark" effect means fluorination can sometimes decrease lipophilicity (vs. methyl) or increase it, depending on the context.[3] Standard C18 often fails to discriminate based on fluorine content alone.

Solution: Fluorous Solid Phase Extraction (F-SPE) Exploit the "fluorophilicity" of your compound.[4][5]

-

Tagging (Optional): If your synthesis allows, use a fluorous protecting group (e.g., F-Cbz).

-

Stationary Phase: Use a fluorous silica column (e.g., FluoroFlash®).

-

The "Fluorine Switch" Protocol:

-

Load: In a fluorophobic solvent (e.g., 80% MeOH : 20% H₂O). Non-fluorinated impurities elute.

-

Elute: Switch to a fluorophilic solvent (e.g., 100% MeOH or THF). Your fluorinated ester elutes.

-

Workflow Diagram:

Figure 2: Selecting the correct chromatographic mode based on separation difficulty.

References

-

Hydrolytic Stability of Fluorinated Esters

-

ELSD for Amino Acids

- CAD vs ELSD Sensitivity: Title: CAD vs ELSD: Which HPLC Detector Is Your Better Option? Source: Thermo Fisher Scientific.

-

Fluorous Separation Techniques

Sources

- 1. lcms.cz [lcms.cz]

- 2. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]

- 3. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

optimizing coupling conditions for fluorinated amino acids in SPPS

Status: Online Operator: Senior Application Scientist Topic: Optimization of Coupling Conditions for Fluorinated Amino Acids (FAAs) Ticket ID: FAA-OPT-2026

Mission Statement

Welcome to the technical support hub. You are likely here because standard Fmoc-SPPS protocols are failing with your fluorinated analogs. Fluorine is not just a "hydrogen replacement"; it is the most electronegative element in the periodic table. Its introduction creates profound electronic inductive effects (

This guide moves beyond basic recipes to provide a causal understanding of these failures and self-validating protocols to fix them.

Module 1: Solubility & Reagent Preparation

Q: My fluorinated amino acid (FAA) precipitates in DMF. How do I stabilize the stock solution?

A: Fluorinated side chains (especially trifluoromethyl groups,

Protocol: The "Lipophilic Rescue" Solvent System Do not use 100% DMF for hydrophobic FAAs. Switch to NMP (N-methyl-2-pyrrolidone), which has a higher solvating power for lipophilic structures.[1]

-

Primary Solvent: Dissolve the FAA in NMP at 0.2 M concentration.

-

Co-Solvent (Optional): If solubility remains poor, add 10-20% Trifluoroethanol (TFE) . TFE disrupts secondary structure aggregates (beta-sheets) that FAAs often promote.

-

Sonication: Sonicate at 35°C for 10 minutes. Visual clarity is not enough; ensure no Tyndall effect (light scattering) is visible.

Q: Which coupling reagent system should I use?

A: This is a trade-off between reactivity and stereochemical integrity .

| Reagent System | Reactivity | Racemization Risk | Recommendation |

| DIC / Oxyma Pure | High | Low | Primary Choice. The neutral pH environment minimizes |

| HATU / HOAt / DIEA | Very High | High | Use only if DIC/Oxyma fails. The basic environment (DIEA) drives racemization in FAAs. |

| COMU / Oxyma | High | Low-Medium | Good alternative if DIC is unavailable; easier byproduct removal (water-soluble). |

Module 2: The Coupling Cycle (Activation & Reaction)

Q: Why are my coupling yields low despite using excess reagents?

A: The electron-withdrawing nature of fluorine creates two distinct electronic hurdles depending on whether the FAA is the incoming acid or the resin-bound amine.

The Mechanism of Failure (Inductive Effect):

-

As the Nucleophile (Resin-bound FAA): The fluorine atom pulls electron density away from the N-terminus. This lowers the pKa of the amino group, making it a weaker nucleophile. It attacks the next activated amino acid sluggishly.

-

As the Electrophile (Incoming FAA): The activated ester is highly reactive but the

-proton is highly acidic, leading to rapid racemization before coupling can occur.

Visualization: The Electronic Inductive Effect The following diagram illustrates how the Fluorine atom destabilizes the standard coupling pathway.

Figure 1: Mechanistic impact of Fluorine’s electronegativity on SPPS reactivity.

Protocol: High-Efficiency Coupling for FAAs

To overcome the reduced nucleophilicity without causing racemization:

-

Pre-Activation: Mix FAA (4 eq), Oxyma (4 eq), and DIC (4 eq) in NMP. Let stand for 2 minutes (no longer, to prevent oxazolone formation).

-

Coupling: Add to resin.

-

Duration: React for 60 minutes at Room Temperature (RT).

-

Re-Coupling (Double Couple): Drain and repeat with fresh reagents. Do not just extend time; fresh reagents drive the equilibrium.

-

Capping: Acetylate unreacted amines (Acetic Anhydride/DIEA) to prevent deletion sequences.

Module 3: Troubleshooting Racemization

Q: I see "double peaks" on my HPLC. Is this racemization?

A: Likely, yes. Fluorinated amino acids have a highly acidic

Troubleshooting Workflow Follow this logic tree to diagnose and fix the issue.

Figure 2: Diagnostic workflow for identifying the root cause of racemization in FAAs.

Protocol: The "Base-Lite" Strategy

If you must use phosphonium salts (PyBOP) or uronium salts (HATU), you cannot avoid base. However, you can optimize it:

-

Substitute DIEA: Use 2,4,6-Trimethylpyridine (TMP / Collidine) . It is sterically hindered and a weaker base, sufficient to activate the reagent but less likely to abstract the

-proton. -

Stoichiometry: Use exactly 1.0 equivalent of base relative to the amino acid. Excess base is the primary driver of epimerization.

Module 4: Microwave Synthesis Considerations

Q: Can I use microwave irradiation to speed this up?

A: Yes, but with strict thermal limits. While microwave energy helps overcome the steric bulk of FAAs (like pentafluoro-phenylalanine), the thermal energy drastically increases the rate of racemization.

Microwave SOP for FAAs:

-

Temperature Limit: Set maximum temperature to 50°C (Standard SPPS uses 75°C).

-

Power: Use low wattage (20-30W) to prevent "hot spots."

-

Time: Shorten coupling time to 5-10 minutes .

-

Cooling: If your synthesizer supports it, use active cooling during the reaction to maintain 50°C without overshooting.

References

-

Thayer, D. A., et al. (2025). Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Guides. Link

-

Vanier, G. S. (2013).[2] Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in Molecular Biology, 1047, 235-249.[2] Link

-

Vergara-Jaque, A., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Link

-

CEM Corporation. (2025). Microwave Enhanced Solid Phase Peptide Synthesis Technology. Link

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Foundational text on protecting group stability and side reactions).

Sources

side reactions in the synthesis of 3-fluorophenylalanine derivatives

Technical Support Center: Synthesis of 3-Fluorophenylalanine Derivatives

Status: Operational Ticket ID: #3F-PHE-SYNTH Subject Matter Expert: Senior Application Scientist, Amino Acid Chemistry Division

Overview & Scope

3-Fluorophenylalanine (3-F-Phe) is a critical non-canonical amino acid used as a 19F-NMR probe for protein structure analysis and to modulate the metabolic stability of peptide therapeutics. Its synthesis, while well-documented, is plagued by specific side reactions that compromise yield and enantiopurity.

This guide addresses the three most common synthetic routes:

-

Erlenmeyer-Plöchl Azlactone Synthesis (Cost-effective, scalable, but prone to reduction issues).

-

Enzymatic Resolution (Required for enantiopurity in Route 1).

-

Negishi Cross-Coupling (Modular, but sensitive to organometallic stability).

Troubleshooting Guide: The Erlenmeyer-Plöchl Route

Context: This route involves the condensation of 3-fluorobenzaldehyde with

Issue #1: Loss of Fluorine (Hydrodefluorination) During Reduction

User Report: "I am reducing the

Root Cause Analysis:

Catalytic hydrogenation (Pd/C) can facilitate Hydrodefluorination (HDF) . Although aryl C-F bonds are generally strong (

Corrective Protocol: Switch from heterogeneous Pd/C to a homogeneous catalyst or a milder heterogeneous system.

-

Option A (Recommended): Use Wilkinson’s Catalyst (

). It is highly effective for hydrogenating alkene double bonds without affecting aryl halides. -

Option B (Scalable): Use Iron/Acetic Acid reduction if high-pressure equipment is unavailable.

Data Comparison: Reduction Methods

| Method | Reagent | Risk of HDF | Yield | Notes |

| Standard | 10% Pd/C, | High | 60-70% | Significant defluorination observed (5-15%). |

| Optimized | Low | 85-92% | Preserves C-F bond; easier workup. | |

| Classic | Red Phosphorus / HI | Medium | 50-60% | Harsh conditions; incompatible with acid-sensitive groups. |

Issue #2: Azlactone Ring Opening (Premature Hydrolysis)

User Report: "My yield of the azlactone intermediate is low, and I see a ring-opened byproduct before the reduction step."

Root Cause: The azlactone is moisture-sensitive. Presence of water in the acetic anhydride or prolonged exposure to atmospheric moisture hydrolyzes the ring to the acetamido-cinnamic acid before purification.

Corrective Protocol:

-

Ensure Acetic Anhydride is freshly distilled or of high purity (>99%).

-

Add Sodium Acetate (fused) to buffer the reaction.

-

Visual Check: The product should precipitate as a yellow/orange solid. Wash with cold ethanol rapidly to avoid hydrolysis.

Visualizing the Pathway & Side Reactions

The following diagram illustrates the Erlenmeyer-Plöchl pathway and the critical nodes where side reactions occur.

Figure 1: Critical control points in the Erlenmeyer-Plöchl synthesis. Red nodes indicate high-risk steps.

Troubleshooting Guide: Stereochemical Resolution

Context: The Erlenmeyer route produces a racemic mixture (DL). Separation is best achieved using Enzymatic Resolution with Acylase I (

Issue #3: Incomplete Resolution or Low ee%

User Report: "After 24 hours with Acylase I, my L-isomer yield is <30% and the enantiomeric excess (ee) is poor."

Root Cause Analysis:

-

pH Drift: The hydrolysis releases acetic acid, lowering the pH. Acylase I activity drops sharply below pH 7.0.

-

Metal Cofactor: Commercial Acylase I often requires activation by

or -

Substrate Inhibition: High concentrations of the fluorinated substrate can inhibit the enzyme.

Corrective Protocol (Self-Validating):

-

Substrate Prep: Dissolve

-acetyl-DL-3-fluorophenylalanine (0.1 M) in water. Adjust pH to 8.0 with LiOH (LiOH is preferred over NaOH for solubility). -

Activation: Add

(0.5 mM final concentration) to the enzyme solution before adding to the substrate. -

Reaction: Incubate at 37°C .

-

Validation (The "Check"):

-

Monitor pH every 2 hours; maintain at 8.0 using an autotitrator or manual addition of LiOH.

-

Endpoint: The reaction should stop at exactly 50% conversion.

-

-

Separation: Acidify to pH 1.5. Extract the unreacted D-isomer (N-acetylated) into Ethyl Acetate. The free L-amino acid remains in the aqueous phase.

Troubleshooting Guide: Negishi Cross-Coupling

Context: Coupling an organozinc serine derivative (Jackson's Reagent) with 3-fluorophenyl iodide.

Issue #4: Low Yield & Homocoupling

User Report: "I am getting low yields of the coupled product, and significant amounts of biphenyl byproducts."

Root Cause:

-

Zinc Reagent Instability: The zinc homoenolate derived from iodo-alanine is prone to

-elimination if not stabilized. -

Catalyst Poisoning: The fluorine atom on the aryl ring can alter the electronics, making the oxidative addition slower than homocoupling.

Corrective Protocol:

-

Ligand Selection: Use

or SPhos . These bulky ligands facilitate the coupling of sterically demanding or deactivated substrates. -

Solvent: Use DMF (Dimethylformamide) rather than THF for the coupling step; it stabilizes the Zinc species.

-

Temperature: Maintain 50°C . Higher temperatures promote

-elimination.

Workflow Visualization:

Figure 2: Negishi coupling workflow emphasizing temperature control to prevent elimination.

References

-

Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Source: Beilstein Journal of Organic Chemistry (2020). URL:[Link] Relevance: Comprehensive review of Negishi and Erlenmeyer routes for fluorinated amino acids.

-

Negishi Cross-Couplings in the Synthesis of Amino Acids. Source: Organic & Biomolecular Chemistry (2017).[2] URL:[Link] Relevance: detailed protocols for Jackson's reagent and catalyst selection (

). -

Acylase-Catalyzed Resolution of N-Acetyl Amino Acids. Source: Biotechnology Progress / NIH PubMed (1992/2018). URL:[Link] Relevance: Validates the stability of Aspergillus acylase and the requirement for metal cofactors (

). -

Catalytic Hydrodefluorination of Fluoroalkyl Groups. Source: Angewandte Chemie Int. Ed. (2009).[3] URL:[Link] Relevance: Mechanistic insight into why C-F bonds break under hydrogenation conditions (HDF).

Sources

Validation & Comparative

validation of 3-fluorophenylalanine incorporation by mass spectrometry

Title: Precision Validation of 3-Fluorophenylalanine Incorporation: A Mass Spectrometry Comparative Guide

Executive Summary

The incorporation of 3-fluorophenylalanine (3-F-Phe) into proteins is a transformative technique for 19F-NMR structural probing and thermodynamic stabilization. However, its structural similarity to native phenylalanine (Phe) presents a "silent" challenge: enzymes often fail to discriminate between them, leading to heterogeneous populations. This guide provides a definitive, self-validating mass spectrometry (MS) workflow to quantify incorporation efficiency, distinguishing it from qualitative methods like SDS-PAGE or bulk NMR.

Part 1: The Validation Challenge

Validation is not merely detection; it is the quantification of purity. While 3-F-Phe is isosteric to Phe (van der Waals radius of F is 1.47 Å vs. 1.20 Å for H), this subtle steric difference is invisible to standard gel electrophoresis.

Why Mass Spectrometry is the Gold Standard:

-

Specificity: MS detects the specific mass shift (+17.9906 Da) induced by the H→F substitution.

-

Site-Resolution: Unlike bulk NMR, which gives an average signal, LC-MS/MS peptide mapping localizes the incorporation to specific residues, identifying "leakage" where the wild-type (WT) Phe was accidentally incorporated.

-

Sensitivity: MS can detect trace levels (<1%) of WT contamination in a 3-F-Phe enriched sample.

Comparative Analysis: MS vs. Alternatives

| Feature | Mass Spectrometry (LC-MS/MS) | 19F NMR | SDS-PAGE / Coomassie |

| Primary Output | Exact Mass & Sequence Location | Structural Environment & Dynamics | Protein Size (MW) |

| Quantification | Absolute % Efficiency (per site) | Relative Population (Global) | None (Indistinguishable) |

| Sample Req. | Low (Picomoles) | High (Millimoles) | Low (Micrograms) |

| Isomer Distinction | Separation via RT & Fragmentation | Chemical Shift Anisotropy | None |

| Throughput | High (Automated) | Low | High |

Part 2: Technical Specifications & Causality

To validate 3-F-Phe, one must understand its physicochemical behavior relative to its alternatives.

The "Fluorine Effect" on Chromatography: Fluorine is the most electronegative element, yet the C-F bond is highly hydrophobic due to its low polarizability.

-

Observation: 3-F-Phe peptides typically elute later (higher retention time) than WT peptides on C18 columns.

-

Causality: The increased hydrophobicity of the fluorinated aromatic ring strengthens the interaction with the alkyl chains of the stationary phase.

Table 2: Analyte Properties

| Analyte | Monoisotopic Mass (Residue) | Mass Shift (vs. Phe) | Hydrophobicity (C18 Retention) |

| Phenylalanine (Phe) | 147.0684 Da | 0 Da (Ref) | Baseline |

| 3-Fluorophenylalanine | 165.0590 Da | +17.9906 Da | Increased (+) |

| 4-Fluorophenylalanine | 165.0590 Da | +17.9906 Da | Increased (++) |

Note: While 3-F-Phe and 4-F-Phe are isobaric (same mass), they can often be resolved chromatographically because the position of the fluorine atom alters the dipole moment of the ring, affecting its interaction with the stationary phase.

Part 3: The Self-Validating Protocol

This protocol uses a "bottom-up" proteomics approach. The system is self-validating because the presence of the WT peptide serves as an internal retention time standard and a mass calibrant.

Step 1: Sample Preparation (In-Solution Digestion)

-

Reagent: Sequencing-grade Trypsin (Promega or equivalent).

-

Ratio: 1:50 (Enzyme:Protein).

-

Buffer: 50 mM Ammonium Bicarbonate (pH 8.0). Avoid phosphate buffers (incompatible with ESI).

-

Mechanism: Trypsin cleaves at the C-terminus of Lys (K) and Arg (R). Since 3-F-Phe is a modified Phe, it does not inhibit trypsin, ensuring complete digestion.

Step 2: LC-MS/MS Acquisition

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Thermo Acclaim PepMap), 1.7 µm particle size for resolution.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% to 35% B over 60 minutes (shallow gradient required to separate isobaric isomers).

Step 3: Data Analysis & Calculation

-

Extract Ion Chromatograms (XIC): Extract the theoretical m/z for the WT peptide and the Modified peptide (WT m/z + 17.9906/z).

-

Confirm Identity: Check MS/MS spectra.[1][2] The b and y ion series should show the +18 Da shift only on fragments containing the Phe residue.

-

Calculate Efficiency:

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow of the validation process, highlighting the critical decision points (Isomer Check) and data outputs.

Figure 1: Step-by-step workflow for validating 3-F-Phe incorporation, from expression to mass spectral confirmation.

Part 5: Troubleshooting & Expert Insights

1. The "Isomer Trap" (3-F vs. 4-F): Commercial "Fluorophenylalanine" is sometimes a mixture or mislabeled.

-

Diagnosis: If you observe a split peak in the XIC of the modified peptide, you likely have a mixture of 3-F-Phe and 4-F-Phe.

-

Resolution: 4-F-Phe typically has a slightly stronger retention on C18 than 3-F-Phe due to the para-position exposing the fluorine more directly to the stationary phase, maximizing the hydrophobic effect [1].

2. Incomplete Incorporation:

-

Cause: Endogenous PheRS (Phenylalanyl-tRNA synthetase) competes with the orthogonal pair or scavenges trace Phe in auxotrophic strains.

-

MS Sign: Significant presence of the WT mass peak.

-

Fix: Increase the concentration of 3-F-Phe in the media (up to 1-2 mM) or use a PheRS variant with an enlarged binding pocket (e.g., T251G mutation) to favor the analog [2].

3. Fragmentation Behavior: Aryl-fluorine bonds are robust. Unlike phosphopeptides which lose phosphate (-79.9 Da), 3-F-Phe is stable under CID (Collision Induced Dissociation). Do not expect a neutral loss of HF (-20 Da) to be the dominant feature; rely on the backbone shifts [3].

References

-

Analytical Chemistry. (2022). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.3[4]

-

ACS Central Science. (2024). Computationally Assisted Noncanonical Amino Acid Incorporation.5[4]

-

ResearchGate. (2026). Analysis of Fluorinated Proteins by Mass Spectrometry.[6][2][7]8[4][2][9][5][10]

-

Biophysics Colab. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues.[7]2[4]

Sources

- 1. longdom.org [longdom.org]

- 2. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]

- 3. d-nb.info [d-nb.info]